n-(5-Chloro-2-nitrophenyl)acetamide
Overview
Description
N-(5-Chloro-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7ClN2O3. It is a pale-yellow to yellow-brown solid that is used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to an acetamide moiety.
Scientific Research Applications
Chemistry: N-(5-chloro-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the development of new chemical entities with potential therapeutic applications .
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of aromatic compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for N-(5-Chloro-2-nitrophenyl)acetamide.
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving the nitro group (-no2) and the chlorine atom (-cl) .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
The compound’s nitro group (-no2) and chlorine atom (-cl) may play a role in its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Amines and Chloroacetyl Chloride: One common method involves the reaction of aromatic amines with chloroacetyl chloride in the presence of a base such as pyridine.
Microwave Irradiation: Another method involves the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst.
Industrial Production Methods: Industrial production of N-(5-chloro-2-nitrophenyl)acetamide typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-chloro-2-nitrophenyl)acetamide can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the acetamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the acetamide moiety.
Comparison with Similar Compounds
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar in structure but with an additional chloro group, which can alter its chemical reactivity and biological activity.
Phenoxy Acetamide Derivatives: These compounds have a phenoxy group instead of a chloro group, leading to different chemical and biological properties.
Uniqueness: N-(5-chloro-2-nitrophenyl)acetamide is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these substituents provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(5-chloro-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANGSCDWBUSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279362 | |
Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-33-4 | |
Record name | 5443-33-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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